1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN. It is a derivative of tetrahydroquinoline, characterized by the presence of an ethyl group at the first position and a fluorine atom at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl halides in the presence of a base, followed by fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .
Scientific Research Applications
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group, affecting its reactivity and applications.
7-Chloro-1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Contains an additional chlorine atom, which can further modify its properties.
Uniqueness: 1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of the ethyl and fluorine groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-6-fluoro-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-2-13-7-3-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSXTMUEVFFMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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